5-氟苯-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

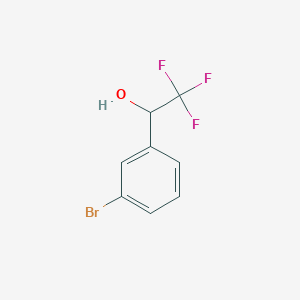

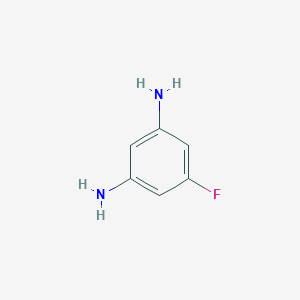

5-Fluorobenzene-1,3-diamine is a chemical compound that is part of the broader class of aromatic diamines, which are compounds containing a benzene ring with two amine groups attached to it. The presence of the fluorine atom on the benzene ring can significantly affect the chemical and physical properties of the compound, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of fluorinated diamines can be achieved through various methods. One approach involves the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent, which results in cyclic diamine derivatives with differential protection at both nitrogens . Another method includes the nucleophilic substitution reaction of chloro-nitrobenzotrifluoride with hydroquinone, followed by catalytic reduction, to produce fluorinated diamines . Additionally, the synthesis of a fluorinated tetraphenylbenzidine derivative was accomplished via the Buchwald-Hartwig reaction, which could be related to the synthesis of similar fluorinated aromatic diamines .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic diamines is characterized by the presence of a benzene ring with two amine groups and a fluorine atom. The introduction of fluorine atoms can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. For instance, the crystal structure of a fluorinated tetraphenylbenzidine derivative shows a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . The structure of 1,2,3,5-tetrafluorobenzene, which is structurally related to 5-fluorobenzene-1,3-diamine, exhibits a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding .

Chemical Reactions Analysis

Fluorinated aromatic diamines can participate in various chemical reactions due to their reactive amine groups. The palladium-catalyzed diamination reaction is an example of how these compounds can be synthesized and further functionalized . The presence of fluorine can also influence the reactivity of the compound in peptide synthesis, as seen with 2-fluoro-1,3,5-trinitrobenzene, which serves as a condensing reagent for peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic diamines are influenced by the presence of the fluorine atom and the amine groups. These compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as demonstrated by the synthesis of soluble fluoro-polyimides derived from similar diamines . The introduction of fluorine can also lead to better solubility, lower color intensity, dielectric constants, and moisture absorption compared to nonfluorinated analogs . The spectroscopic properties of these compounds, such as UV-Vis absorption and fluorescence, are also noteworthy, with some fluorinated diamines emitting intense blue fluorescence .

科学研究应用

聚合物合成中的应用

5-氟苯-1,3-二胺是一种多功能化合物,用于合成具有特殊性能的聚合物。例如,它在可溶性氟聚酰亚胺的制备中起着关键作用,这些聚合物具有优异的热稳定性、低吸湿性和高湿热稳定性。通过将含氟芳香二胺与芳香二酐反应,合成这些聚合物,提供了适用于各种高性能应用的优越物理性能 (Xie et al., 2001)。

有机金属化学和催化中的应用

该化合物还因其在有机金属化学中的作用而受到认可,特别是在氟苯类化合物如氟苯(FB)和1,2-二氟苯(1,2-DiFB)的背景下。由于它们减少了π-电子密度的捐赠能力,这些化合物在有机金属化学和基于过渡金属的催化中越来越多地被用作溶剂,使它们成为弱配位溶剂或易于被取代的配体。这种性质为当代有机合成中的开发提供了机会 (Pike et al., 2017)。

生物和药物化学中的应用

5-氟苯-1,3-二胺是合成各种具有生物活性的化合物的组成部分。例如,它用于合成具有(4-氟/4-硝基苄基)侧链的双螺环三磷氮烷衍生物,这些衍生物具有独特的结构和立体特性,并且已显示出与DNA的相互作用,表明具有潜在生物应用 (Tanrıkulu等,2019)。此外,该化合物的衍生物已显示出对各种癌细胞系的抗增殖活性,表明其在开发潜在抗癌药物中的相关性 (Kumar et al., 2013)。

环境化学中的应用

有趣的是,5-氟苯-1,3-二胺及其衍生物也被用于其在环境中的应用,例如在二氟苯的生物降解中,这些化合物被用作制药和农药的工业合成中间体。通过特定微生物菌株对这些化合物的生物降解过程突显了氟苯衍生物在减轻污染和理解复杂有机化合物的微生物降解途径中的环境相关性 (Moreira et al., 2009)。

安全和危害

5-Fluorobenzene-1,3-diamine is considered hazardous. It can cause serious eye damage . Other safety information includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

5-fluorobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYOGZUQGPRENF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633914 |

Source

|

| Record name | 5-Fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzene-1,3-diamine | |

CAS RN |

372-41-8 |

Source

|

| Record name | 5-Fluoro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)